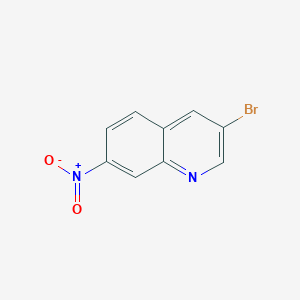

3-Bromo-7-nitroquinoline

概要

説明

3-Bromo-7-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is used for research and development purposes .

Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . A copper-catalyzed synthesis of 3-nitroquinolines from nitro-olefins and anthranils has also been reported .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including classical synthesis protocols and more modern techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

Synthesis of Inhibitors and Derivatives

3-Bromo-7-nitroquinoline serves as a significant intermediate in the synthesis of various inhibitors and derivatives, particularly in the pharmaceutical and medicinal chemistry fields. For instance, it has been used in the synthesis of PI3K/mTOR inhibitors, contributing to the development of novel anticancer agents. The compound is synthesized through a series of steps including nitration, chlorination, alkylation, reduction, and substitution, demonstrating its versatility in chemical transformations (Lei et al., 2015).

Transformation into Other Quinoline Derivatives

This compound can be transformed into a variety of other quinoline derivatives, expanding its utility in the synthesis of diverse compounds. For example, it can be converted into 3-bromoquinolin-6-ols, which may carry additional substituents at various positions. These conversions typically involve one-step transformations using specific reagents, indicating the compound's reactivity and adaptability in different chemical contexts (Lamberth et al., 2014).

Antitrypanosomatid Pharmacomodulation

In the field of antiparasitic drug discovery, this compound has been utilized in pharmacomodulation studies. Specifically, its derivatives have been synthesized and evaluated for their efficacy against parasitic diseases such as Leishmaniasis and Trypanosomiasis. The introduction of specific functional groups to the compound has led to the development of molecules with selective antiparasitic activity, showcasing its potential in the creation of targeted therapies (Pedron et al., 2018).

Safety and Hazards

When handling 3-Bromo-7-nitroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of accidental release, measures such as removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are suggested .

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are essential in drug discovery and medicinal chemistry . The synthesis of quinoline derivatives is an active area of research, with a focus on developing greener and more sustainable chemical processes . The synthesis of 3-Bromo-7-nitroquinoline and its derivatives could be a part of this ongoing research.

生化学分析

Biochemical Properties

3-Bromo-7-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways in which it is involved .

Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a crucial role in the phosphorylation of proteins. This binding can modulate the activity of the kinases, leading to alterations in cellular signaling cascades .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. This effect is mediated through the activation of caspases, which are proteases that play a key role in the execution of apoptosis .

Moreover, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as mitogen-activated protein kinases (MAPKs). This modulation can lead to changes in gene expression, affecting cellular processes such as proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of cytochrome P450, this compound can prevent the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell .

Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction can occur through the binding of the compound to specific DNA sequences, thereby affecting the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of enzyme activity and persistent changes in gene expression. In in vivo studies, the compound has been shown to have prolonged effects on cellular function, including sustained inhibition of tumor growth in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects while still exerting its biochemical effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical effect. Beyond this threshold, increasing the dosage does not proportionally increase the effect but rather leads to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of various substrates . Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in key biochemical pathways .

The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is involved in redox reactions. This interaction can affect the overall redox balance within the cell, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For instance, the compound can bind to albumin, a protein that facilitates its transport in the bloodstream . Additionally, this compound can interact with membrane transporters, which mediate its uptake into cells .

The localization and accumulation of this compound within specific tissues can influence its biochemical effects. For example, higher concentrations of the compound in the liver can lead to more pronounced effects on hepatic enzymes and metabolic pathways .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and affect gene expression . Additionally, this compound can localize in the mitochondria, where it can influence mitochondrial function and cellular metabolism .

Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments. For instance, phosphorylation of the compound can enhance its localization to the nucleus, thereby increasing its effects on gene expression .

特性

IUPAC Name |

3-bromo-7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAPLHYFQYRMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)

![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)